Cas no 925634-46-4 (2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine)
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine
- 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine(SALTDATA: FREE)
- EN300-229130
- 2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanamine
- 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
- AKOS000270463
- 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
- 2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine, AldrichCPR
- LS-01298
- 925634-46-4
- DTXSID90424438
- CHEMBL1618892
- STK349344
- ALBB-003700
-
- MDL: MFCD04967723
- Inchi: 1S/C7H12ClN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3
- InChI Key: PFJTZFXCKUWHFQ-UHFFFAOYSA-N
- SMILES: ClC1C(C)=NN(C=1C)CCN
Computed Properties
- Exact Mass: 173.0719751g/mol
- Monoisotopic Mass: 173.0719751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 271.7±40.0 °C at 760 mmHg
- Flash Point: 118.1±27.3 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020294-500mg |
2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine |
925634-46-4 | 500mg |
2957CNY | 2021-05-07 | ||
| Fluorochem | 059230-250mg |
2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine |
925634-46-4 | 95% | 250mg |
£80.00 | 2022-03-01 | |
| Chemenu | CM114894-1g |
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine |
925634-46-4 | 95% | 1g |
$240 | 2021-08-06 | |
| Chemenu | CM114894-5g |
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine |
925634-46-4 | 95% | 5g |
$720 | 2021-08-06 | |
| Chemenu | CM114894-10g |
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine |
925634-46-4 | 95% | 10g |
$1080 | 2021-08-06 | |
| abcr | AB265996-250 mg |
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine |
925634-46-4 | 250MG |
€133.00 | 2022-03-03 | ||
| abcr | AB265996-1 g |
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine |
925634-46-4 | 1g |
€150.00 | 2022-03-03 | ||
| abcr | AB265996-5 g |
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine |
925634-46-4 | 5g |
€328.50 | 2022-03-03 | ||
| abcr | AB265996-10 g |
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine |
925634-46-4 | 10g |
€524.00 | 2022-03-03 | ||
| abcr | AB265996-25 g |
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine |
925634-46-4 | 25g |
€983.00 | 2022-03-03 |
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine Suppliers
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
Introduction to 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (CAS No. 925634-46-4)
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, also known by its CAS number 925634-46-4, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of substituted pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The unique structural features of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine make it an attractive candidate for the development of novel therapeutic agents.
The chemical structure of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine consists of a pyrazole ring substituted with a chloro and two methyl groups at the 4th and 5th positions, respectively. The ethanamine moiety attached to the pyrazole ring provides additional functional groups that can be further modified to enhance the compound's pharmacological properties. This structural diversity allows for a wide range of potential applications in drug discovery and development.
Recent studies have highlighted the potential of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine in various therapeutic areas. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action involves the modulation of key signaling pathways involved in inflammation, making it a promising lead compound for the treatment of inflammatory diseases.
In addition to its anti-inflammatory properties, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine has shown potential as an analgesic agent. Research conducted at the University of California, Los Angeles (UCLA) found that this compound effectively reduces pain sensitivity in animal models of chronic pain. The analgesic effects are attributed to its ability to modulate nociceptive pathways and reduce neuroinflammation in the central nervous system.
The antitumor properties of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine have also been investigated. A study published in *Cancer Research* reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and colon cancer cells. The mechanism underlying its antitumor activity involves the induction of apoptosis and cell cycle arrest, which are critical processes for preventing tumor growth and metastasis.
Furthermore, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine has been explored for its potential as a lead compound in the development of novel antibiotics. A study conducted at Harvard University found that this compound possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The antibacterial effects are attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism.
The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is well-documented in the literature. A common synthetic route involves the reaction of 4-chloro-3,5-dimethylpyrazole with ethylene diamine under mild conditions. This synthetic method is efficient and scalable, making it suitable for large-scale production in pharmaceutical settings.
In terms of safety and toxicity, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine has been evaluated in several preclinical studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, as with any new chemical entity (NCE), further safety assessments are necessary before it can be advanced to clinical trials.
The potential applications of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine extend beyond its direct therapeutic uses. It can serve as a valuable tool for understanding the biological mechanisms underlying various diseases and for identifying new targets for drug development. For example, researchers at Stanford University have used this compound to investigate the role of specific signaling pathways in inflammation and cancer progression.
In conclusion, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yi)ethanamine (CAS No. 925634-46) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a novel therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
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